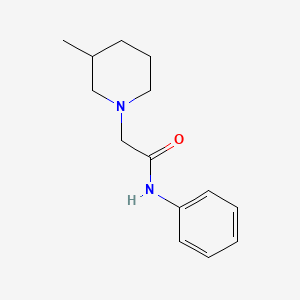![molecular formula C16H23ClN2O2 B5360612 1-[2-(4-chlorophenoxy)butanoyl]-4-ethylpiperazine](/img/structure/B5360612.png)
1-[2-(4-chlorophenoxy)butanoyl]-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-chlorophenoxy)butanoyl]-4-ethylpiperazine, also known as TCB-2, is a synthetic compound that belongs to the family of phenethylamines. It is a potent agonist of the serotonin 5-HT2A receptor, which plays a crucial role in regulating mood, cognition, and perception. TCB-2 has gained significant attention in the scientific community due to its potential applications in various research fields, including pharmacology, neuroscience, and medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenoxy)butanoyl]-4-ethylpiperazine involves its binding to the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. Activation of the 5-HT2A receptor by this compound leads to the activation of intracellular signaling pathways, including the phospholipase C and protein kinase C pathways. This results in the modulation of neurotransmitter release, synaptic plasticity, and gene expression, which ultimately affects various physiological processes such as mood, cognition, and perception.
Biochemical and Physiological Effects
This compound has been shown to induce a range of biochemical and physiological effects in animal models and in vitro studies. These effects include increased dopamine and serotonin release, enhanced neuronal excitability, and altered gene expression. This compound has also been shown to induce hallucinogenic effects, such as visual distortions and altered perception of time and space.
Advantages and Limitations for Lab Experiments
1-[2-(4-chlorophenoxy)butanoyl]-4-ethylpiperazine has several advantages for use in lab experiments. It is a potent and selective agonist of the 5-HT2A receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological processes. This compound is also relatively stable and easy to synthesize, which makes it accessible to researchers who may not have access to more complex compounds. However, this compound also has some limitations for lab experiments. It has been shown to induce hallucinogenic effects, which may complicate the interpretation of results in behavioral and cognitive studies. Additionally, this compound has not been extensively studied in humans, which limits its potential applications in clinical research.
Future Directions
There are several future directions for research involving 1-[2-(4-chlorophenoxy)butanoyl]-4-ethylpiperazine. One potential direction is to investigate the effects of this compound on other serotonin receptors, such as the 5-HT2C receptor, which has been implicated in the regulation of appetite and mood. Another direction is to develop new compounds based on the structure of this compound that have improved potency, selectivity, and safety profiles. Finally, future research could focus on investigating the potential therapeutic applications of this compound in the treatment of psychiatric disorders, such as depression and anxiety.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a potent agonist of the serotonin 5-HT2A receptor, which plays a crucial role in regulating mood, cognition, and perception. This compound has been used extensively in scientific research to study the structure-activity relationship of 5-HT2A agonists, and to investigate the role of the 5-HT2A receptor in various physiological and pathological processes. Future research could focus on investigating the effects of this compound on other serotonin receptors, developing new compounds based on the structure of this compound, and investigating the potential therapeutic applications of this compound in the treatment of psychiatric disorders.
Synthesis Methods
The synthesis of 1-[2-(4-chlorophenoxy)butanoyl]-4-ethylpiperazine involves several steps, starting with the reaction of 4-chlorophenol with n-butyllithium to form the corresponding lithium salt. The lithium salt is then reacted with 1,4-dibromobutane to produce 1-(4-chlorophenoxy)butane. This intermediate is then reacted with ethylpiperazine in the presence of potassium carbonate to yield this compound. The purity and yield of this compound can be improved by using various purification techniques, such as recrystallization and column chromatography.
Scientific Research Applications
1-[2-(4-chlorophenoxy)butanoyl]-4-ethylpiperazine has been used extensively in scientific research to study the serotonin 5-HT2A receptor and its role in various physiological and pathological processes. It has been shown to be a potent agonist of the 5-HT2A receptor, with a higher affinity than other phenethylamines such as 2C-B and DOI. This compound has been used to investigate the structure-activity relationship of 5-HT2A agonists and to develop new compounds with improved potency and selectivity.
properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-ethylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-3-15(21-14-7-5-13(17)6-8-14)16(20)19-11-9-18(4-2)10-12-19/h5-8,15H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXJJFDXNVSECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)CC)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4,6-dimethylpyridin-3-yl)carbonyl]-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5360541.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-5-bromo-2-furamide](/img/structure/B5360547.png)

![5-[2-(3-nitrophenyl)vinyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5360559.png)
![6-methyl-2-oxo-5-[(2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)carbonyl]-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5360565.png)
![1-methyl-4-[(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetyl]piperazine](/img/structure/B5360566.png)
![2-[(4-methoxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5360569.png)
![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360578.png)
![1-{[(4-fluorobenzyl)thio]acetyl}-3-methylpiperidine](/img/structure/B5360586.png)
![3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-1-(2-furyl)-2-propen-1-one](/img/structure/B5360593.png)
![3-[(isopropylamino)sulfonyl]-5-quinolin-8-ylbenzoic acid](/img/structure/B5360598.png)

![methyl 4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B5360605.png)
![N-(3,3-dimethylbutyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5360619.png)